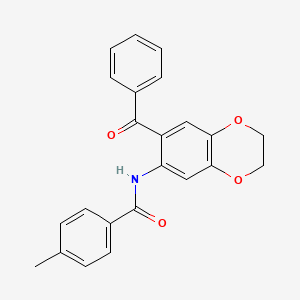

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Beschreibung

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a benzamide derivative featuring a 1,4-benzodioxin core substituted with a benzoyl group at position 7 and a 4-methylbenzamide moiety at position 6 (Fig. 1). The compound’s molecular formula is inferred as C₂₃H₁₉NO₄, with a molecular weight of 373.41 g/mol.

Eigenschaften

Molekularformel |

C23H19NO4 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |

InChI |

InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23(26)24-19-14-21-20(27-11-12-28-21)13-18(19)22(25)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,24,26) |

InChI-Schlüssel |

UORZLRDHUCUKCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid (LiAlH4) können die Carbonylgruppen in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart einer Lewis-Säure wie Aluminiumchlorid.

Hauptprodukte

Oxidation: Chinone oder Carbonsäuren.

Reduktion: Alkohole oder Amine.

Substitution: Halogenierte Derivate oder andere substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als Leitverbindung in der Arzneimittelforschung zur Entwicklung neuer Therapeutika untersucht.

Industrie: Bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamid seine Wirkungen ausübt, ist noch nicht vollständig geklärt, es wird jedoch vermutet, dass Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren beteiligt sind. Der Benzodioxinring kann die Bindung an diese Zielstrukturen erleichtern, während die Benzamidgruppe die Aktivität und Selektivität der Verbindung modulieren könnte.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could convert the benzoyl group to a benzyl group or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N1-(7-BENZOYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHYLBENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 1,4-Benzodioxin Derivatives

Physicochemical and Structural Properties

- Hydrogen Bonding : Crystalline analogs (e.g., ) form C(4) chains via N–H···O interactions. The benzamide group in the target compound may exhibit similar hydrogen-bonding patterns, affecting solubility and crystal packing .

Biologische Aktivität

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.4 g/mol. The compound consists of a benzamide structure linked to a benzodioxin moiety, which is known for its diverse biological properties. The presence of the benzoyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various targets within the body.

Pharmacological Potential

While specific data on the biological activity of this compound is limited, compounds with similar structures have been investigated for their pharmacological properties. The benzodioxin moiety suggests potential interactions with biological targets such as enzymes or receptors, which could lead to modulation of various biological pathways.

Key Biological Activities:

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Benzodioxin derivatives are often explored for their antimicrobial properties, indicating a potential for this compound to exhibit similar effects.

Enzyme Inhibition Studies

A study focused on the synthesis of various benzamides found that compounds with similar structural features exhibited significant inhibitory activity against AChE and BACE1. For instance, one compound demonstrated an AChE IC50 value of 0.056 µM, highlighting the potential efficacy of benzamide derivatives in treating cognitive disorders .

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Reference (Donepezil) | 0.046 | - |

| N-(7-benzoyl...) | TBD | TBD |

| Other Benzamides | 0.056 - 2.57 | 9.01 - 87.31 |

Interaction Studies

Understanding the interaction profile of this compound with specific receptors or enzymes is crucial for elucidating its mechanism of action. Techniques such as receptor binding assays and enzyme inhibition tests are recommended to characterize its biological profile fully.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps that may be optimized for yield and purity:

- Formation of Benzodioxin Core : Synthesis begins with the formation of the benzodioxin core through cyclization reactions.

- Benzoylation : The introduction of the benzoyl group enhances lipophilicity.

- Amidation : Final steps involve amidation with 4-methylbenzoic acid derivatives to yield the target compound.

These synthetic routes can be adapted for industrial applications to enhance efficiency while minimizing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.